Cas no 86921-82-6 (3-(4-METHYLPHENYL)CYCLOPENTANONE)

3-(4-METHYLPHENYL)CYCLOPENTANONE structure
86921-82-6 structure
Nombre del producto:3-(4-METHYLPHENYL)CYCLOPENTANONE
Número CAS:86921-82-6
MF:C12H14O
Megavatios:174.238963603973
CID:992078

3-(4-METHYLPHENYL)CYCLOPENTANONE Propiedades químicas y físicas

Nombre e identificación

    • 3-(4-METHYLPHENYL)CYCLOPENTANONE
    • 3-(4-methylphenyl)cyclopentan-1-one
    • 3-P-TOLYLCYCLOPENTANONE
    • 3-(4-Methylphenyl)cyclopentanone (ACI)
    • Renchi: 1S/C12H14O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-5,11H,6-8H2,1H3
    • Clave inchi: FVEIGRRGQJZYTD-UHFFFAOYSA-N
    • Sonrisas: O=C1CC(C2C=CC(C)=CC=2)CC1

Atributos calculados

  • Calidad precisa: 174.10400
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1

Propiedades experimentales

  • PSA: 17.07000
  • Logp: 2.83160

3-(4-METHYLPHENYL)CYCLOPENTANONE Información de Seguridad

3-(4-METHYLPHENYL)CYCLOPENTANONE Datos Aduaneros

  • Código HS:2914399090
  • Datos Aduaneros:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

3-(4-METHYLPHENYL)CYCLOPENTANONE PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1247852-1g
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
1g
$1480 2024-06-07
1PlusChem
1P004LQP-250mg
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
250mg
$404.00 2025-02-21
A2B Chem LLC
AC14001-5g
3-(4-Methylphenyl)cyclopentanone
86921-82-6 95%
5g
$2524.00 2024-04-19
1PlusChem
1P004LQP-5g
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
5g
$2519.00 2025-02-21
eNovation Chemicals LLC
Y1247852-1g
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
1g
$1480 2025-02-27
eNovation Chemicals LLC
Y1247852-5g
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
5g
$4095 2025-02-27
eNovation Chemicals LLC
Y1247852-250mg
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
250mg
$690 2025-02-28
eNovation Chemicals LLC
Y1247852-5g
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
5g
$4095 2025-02-28
eNovation Chemicals LLC
Y1247852-250mg
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
250mg
$690 2025-02-27
eNovation Chemicals LLC
Y1247852-5g
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
5g
$4095 2024-06-07

3-(4-METHYLPHENYL)CYCLOPENTANONE Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Palladium, ([2,2′-bipyridine]-3,3′-diol-κN1,κN1′)dichloro-, (SP-4-2)- Solvents: Water ;  24 h, rt
Referencia
Conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds in aqueous medium using Pd(ii) complexes with dihydroxy-2,2'-bipyridine ligands: homogeneous or heterogeneous nano-catalysis?
Tomas-Mendivil, Eder; et al, Catalysis Science & Technology, 2011, 1(9), 1605-1615

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene
Referencia
Reactions of azo and azoxy sulfones with transition metal complexes. 5. Reactions of arylazo aryl sulfones with α,β-unsaturated esters and ketones catalyzed by palladium(0) complex
Kamigata, Nobumasa; et al, Phosphorus, 1989, 46(3-4), 121-9

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 rt
2.1 Reagents: tert-Butyl nitrite ,  Water Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Ethanol ;  3 h, 30 °C
Referencia
Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting
Sietmann, Jan; et al, Angewandte Chemie, 2023, 62(7),

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite ,  Water Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Ethanol ;  3 h, 30 °C
Referencia
Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting
Sietmann, Jan; et al, Angewandte Chemie, 2023, 62(7),

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate ,  Antimony trichloride Solvents: Acetic acid
Referencia
A New Catalytic Activity of Antimony(III) Chloride in Palladium(0)-Catalyzed Conjugate Addition of Aromatics to α,β-Unsaturated Ketones and Aldehydes with Sodium Tetraphenylborate and Arylboronic Acids
Cho, Chan Sik; et al, Journal of Organic Chemistry, 1995, 60(4), 883-8

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ,  Water
2.1 Reagents: Formic acid ,  Phosphoric acid
Referencia
Acid catalyzed ring opening of α-bis(methylthio)methylenealkyl cyclopropyl ketones. An intramolecular alkylation approach to substituted cyclopentanones. Part 72
Deb, B.; et al, Tetrahedron Letters, 1988, 29(17), 2111-14

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Copper(II) triflate ,  10-Methyl-9-(2,4,6-trimethylphenyl)acridinium Solvents: 1,2-Dichloroethane ;  24 - 48 h, rt
Referencia
One-Pot Photomediated Giese Reaction/Friedel-Crafts Hydroxyalkylation/Oxidative Aromatization To Access Naphthalene Derivatives from Toluenes and Enones
Liu, Haiwang; et al, ACS Catalysis, 2018, 8(7), 6224-6229

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Zinc (Pd-complexes with 2-aminoterephthalate and 2,2'-bipyridine-5-carboxyla…) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  10 h, 60 °C
Referencia
Construction of a MOF-Supported Palladium Catalyst via Metal Metathesis
Liang, Chenglong ; et al, Chemistry - An Asian Journal, 2023, 18(1),

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Zinc bromide
Referencia
Ultrasound in organic synthesis. 4. A simplified preparation of diarylzinc reagents and their conjugate addition to α-enones
Luche, Jean-Louis; et al, Journal of Organic Chemistry, 1983, 48(21), 3837-9

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Formic acid ,  Phosphoric acid
Referencia
Acid catalyzed ring opening of α-bis(methylthio)methylenealkyl cyclopropyl ketones. An intramolecular alkylation approach to substituted cyclopentanones. Part 72
Deb, B.; et al, Tetrahedron Letters, 1988, 29(17), 2111-14

3-(4-METHYLPHENYL)CYCLOPENTANONE Raw materials

3-(4-METHYLPHENYL)CYCLOPENTANONE Preparation Products

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